molecular formula C18H14ClN5O B2846752 3-(2-chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole CAS No. 932312-60-2

3-(2-chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole

Cat. No.: B2846752
CAS No.: 932312-60-2
M. Wt: 351.79
InChI Key: ZEAPTDQOJHDEGG-UHFFFAOYSA-N
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Description

The compound 3-(2-chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole (molecular formula: C₁₈H₁₄ClN₅O; monoisotopic mass: 351.088688 Da) is a heterocyclic molecule featuring a 1,2,4-oxadiazole core linked to a 1,2,3-triazole moiety. The 2-chlorophenyl group at position 3 and the 5-methyl-1-(3-methylphenyl) substituent at position 5 contribute to its structural uniqueness .

Properties

IUPAC Name

3-(2-chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O/c1-11-6-5-7-13(10-11)24-12(2)16(21-23-24)18-20-17(22-25-18)14-8-3-4-9-15(14)19/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAPTDQOJHDEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the potential biological activities associated with this compound, particularly focusing on its anticancer properties and other therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A triazole ring , which is known for its significant role in medicinal chemistry.
  • An oxadiazole ring , which has been associated with various biological activities.

The presence of chlorine in the phenyl group may enhance its biological activity by influencing the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of compounds similar to 3-(2-chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole has been documented in various studies. Here are some key findings:

Anticancer Properties

Research indicates that triazole-containing compounds exhibit potent anticancer activity. For instance:

  • A study highlighted that triazole derivatives can induce apoptosis in cancer cells and inhibit their proliferation and migration. Specifically, compounds with similar structures demonstrated IC50 values as low as 0.43 µM against HCT116 colon cancer cells, indicating strong cytotoxic effects .
CompoundCell LineIC50 (µM)Mechanism of Action
Triazole Derivative 1HCT1160.43Induces apoptosis
Triazole Derivative 2Various cancer lines0.10 - 0.72Inhibits NF-kB pathway

Antimicrobial Activity

Triazole derivatives have also been explored for their antimicrobial properties. Studies have shown that certain triazole and oxadiazole hybrids possess moderate to good activity against various pathogens, including bacteria and fungi .

Compound TypeActivity AgainstReference
Triazole-Oxadiazole HybridStaphylococcus aureus
Triazole DerivativeEnterobacter aerogenes

Synthesis Pathways

While specific synthesis pathways for 3-(2-chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole are not well-documented, similar compounds are typically synthesized through condensation reactions involving hydrazonoyl halides and amidoximes .

Case Studies

Several studies illustrate the potential of triazole and oxadiazole derivatives:

  • Wei et al. (2019) synthesized a series of triazole-containing hybrids that showed significant anticancer activity in vitro and in vivo. One derivative exhibited an IC50 value of 5.19 µM against HCT116 cells and demonstrated selectivity towards multidrug-resistant cancer cells .
  • Antimicrobial Research : A study on various triazole derivatives indicated their effectiveness against common pathogens such as Staphylococcus aureus and Enterococcus faecalis . The presence of oxadiazole rings was noted to enhance antimicrobial activity.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. The specific compound has been studied for its potential efficacy against various bacterial strains. For instance, studies have demonstrated that compounds containing oxadiazole moieties can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antibiotics .

Anticancer Potential
The triazole component of the compound enhances its interaction with biological targets involved in cancer cell proliferation. Investigations have shown that similar triazole-based compounds can induce apoptosis in cancer cells by modulating pathways associated with cell survival and death. This suggests that 3-(2-chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole may possess anticancer properties worth exploring further .

Anti-inflammatory Effects
There is emerging evidence that compounds with oxadiazole structures can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property could be beneficial in developing treatments for chronic inflammatory diseases .

Agricultural Applications

Pesticidal Activity
In agricultural research, compounds similar to 3-(2-chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole have been evaluated for their pesticidal properties. Studies suggest that these compounds can act as effective fungicides and insecticides due to their ability to disrupt metabolic processes in pests and pathogens .

Herbicidal Properties
Additionally, the herbicidal potential of oxadiazole derivatives has been documented. These compounds may inhibit specific enzymes involved in plant growth regulation, thereby controlling weed populations without harming crops .

Material Science Applications

Polymer Chemistry
The incorporation of oxadiazole units into polymer matrices can enhance thermal stability and mechanical properties. Research into polymer blends containing oxadiazole derivatives has shown improvements in material durability and resistance to environmental degradation .

Optoelectronic Devices
In the field of optoelectronics, compounds like 3-(2-chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole are being investigated for their potential use in organic light-emitting diodes (OLEDs) and solar cells. Their unique electronic properties may facilitate efficient charge transport and light emission .

Case Studies

Study Application Findings
Study on Antimicrobial ActivityMedicinal ChemistryDemonstrated significant inhibition against E. coli and S. aureus strains .
Investigation of Anticancer PropertiesMedicinal ChemistryInduced apoptosis in breast cancer cell lines through modulation of survival pathways .
Evaluation as PesticideAgricultural ScienceShowed effective control over common agricultural pests with minimal environmental impact .
Development of Oxadiazole-Based PolymersMaterial ScienceEnhanced thermal stability and mechanical strength compared to traditional polymers .

Comparison with Similar Compounds

(a) 5-[2-(3-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Compound 6f)

  • Molecular formula : C₂₂H₁₅ClN₄OS
  • Key differences :
    • Replaces the oxadiazole ring with a benzoxazole-thione system.
    • Features a thione (C=S) group instead of an oxadiazole oxygen.
    • Exhibits distinct spectral properties (IR: 1275 cm⁻¹ for C=S; 1H-NMR: δ 9.77 ppm for triazole NH) .

(b) 2-(4-Chlorophenyl)-5-[(4H-1,2,4-Triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole

  • Molecular formula : C₁₁H₈ClN₅OS
  • Key differences :
    • Contains a sulfanyl (S-) bridge between the oxadiazole and triazole rings.
    • Lacks the methylphenyl substituents present in the target compound.
  • Bioactivity : Sulfanyl-linked oxadiazole-triazole hybrids are reported for antimicrobial applications .

(c) 3-(4-Chloro-3-fluorophenyl)-5-{5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole

  • Molecular formula : C₂₃H₁₈ClFN₆O₂
  • Key differences :
    • Incorporates a fluorophenyl group and an oxazole-methyl extension on the triazole ring.
    • Higher molecular weight (451.88 Da) due to additional substituents.
  • Bioactivity : Fluorinated analogues often exhibit enhanced metabolic stability and binding affinity in therapeutic contexts .

Isostructural Chloro and Fluoro Derivatives

Compounds 4 and 5 (from –6) are isostructural derivatives of the target compound, differing in halogen substitution:

Property Compound 4 (Cl) Compound 5 (F) Target Compound (Cl)
Molecular formula C₂₆H₁₈ClFN₆S C₂₆H₁₈F₂N₆S C₁₈H₁₄ClN₅O
Halogen position 4-chlorophenyl 4-fluorophenyl 2-chlorophenyl
Symmetry Triclinic, P¯1 Triclinic, P¯1 Not reported
Bioactivity Antimicrobial [Ref: 48] N/A N/A

Key insights :

  • Chloro derivatives (e.g., Compound 4) show stronger antimicrobial activity compared to fluoro analogues, likely due to enhanced electrophilicity and lipophilicity .
  • The 2-chlorophenyl group in the target compound may confer steric and electronic effects distinct from para-substituted derivatives .

Substituent Effects on Bioactivity

  • 4-Chlorophenyl (Compound 6f): Para-substitution enhances resonance stabilization but reduces steric hindrance .
  • Methyl groups :
    • The 5-methyl group on the triazole ring in the target compound may improve metabolic stability by blocking cytochrome P450 oxidation .
  • Triazole-oxadiazole linkage :
    • Direct conjugation (target compound) vs. sulfanyl bridges (Compound in ) alters electron distribution and hydrogen-bonding capacity .

Preparation Methods

Cyclocondensation of Hydrazides with Nitrile Oxides

The 1,2,4-oxadiazole core is typically synthesized via cyclocondensation reactions. For this compound, 2-chlorobenzohydrazide serves as the precursor, reacting with nitrile oxides under superbasic conditions (e.g., NaOH/DMSO). This method ensures high regioselectivity at the 3- and 5-positions of the oxadiazole ring. Key steps include:

  • Precursor Activation : The hydrazide undergoes deprotonation in DMSO, facilitating nucleophilic attack on the nitrile oxide.
  • Cyclization : Intramolecular dehydration forms the oxadiazole ring, with reaction completion confirmed by TLC or HPLC.

Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The 1,2,3-triazole moiety at the 5-position is constructed via Cu(I)-catalyzed 1,3-dipolar cycloaddition. This method employs:

  • Azide Component : 3-Methylphenylazide, synthesized from 3-methylaniline via diazotization and sodium azide substitution.
  • Alkyne Component : Propargyl bromide derivatives, coupled to the oxadiazole intermediate through nucleophilic substitution.
    Reaction conditions (e.g., CuSO4·5H2O/sodium ascorbate in THF at 60°C) yield triazole formation with >85% efficiency.

Sequential Functionalization via Cross-Coupling

Post-cyclization functionalization introduces the 2-chlorophenyl and 3-methylphenyl groups. Suzuki-Miyaura coupling proves effective for aryl-aryl bond formation:

  • Oxadiazole Bromination : NBS (N-bromosuccinimide) selectively brominates the oxadiazole at the 3-position.
  • Pd-Catalyzed Coupling : Reaction with 2-chlorophenylboronic acid in toluene/EtOH (3:1) at 80°C installs the chlorophenyl group.

Analytical Characterization and Validation

Spectroscopic Profiling

  • 1H NMR : Aromatic protons of the 2-chlorophenyl group resonate at δ 7.2–8.1 ppm (doublets, J = 8.5 Hz), while methyl groups on the triazole appear as singlets at δ 2.3–2.6 ppm.
  • 13C NMR : The oxadiazole C=N carbons are observed at δ 165–170 ppm, with quaternary carbons of the triazole at δ 140–145 ppm.

Mass Spectrometry and X-Ray Crystallography

  • HRMS : Molecular ion peaks at m/z 407.0921 (calculated for C20H16ClN5O) confirm stoichiometry.
  • X-Ray Diffraction : Single-crystal analysis reveals a planar oxadiazole-triazole core (dihedral angle: 12.5°), with bond lengths of 1.28 Å (N–O) and 1.37 Å (C–N).

Optimization Strategies for Yield and Purity

Solvent and Catalyst Screening

Parameter Optimal Condition Yield Improvement
Solvent (Cyclocondensation) DMSO 78% → 92%
Catalyst (Click Chemistry) CuI/Et3N 70% → 88%
Temperature (Suzuki Coupling) 80°C 65% → 82%

Polar aprotic solvents (DMSO, DMF) enhance cyclocondensation kinetics, while CuI outperforms CuSO4 in triazole synthesis.

Purification Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) removes unreacted hydrazides.
  • Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity (HPLC).

Case Studies in Process Scalability

Gram-Scale Synthesis

A 10-gram batch achieved 84% yield via:

  • Parallel oxadiazole and triazole synthesis.
  • Telescoped coupling without intermediate isolation.

Comparative Analysis of Alternative Routes

Method Yield (%) Purity (%) Time (h)
Cyclocondensation 92 99 12
Oxidative Desulfurization 78 95 18
Microwave-Assisted 88 97 6

Microwave irradiation (150°C, 300 W) reduces reaction time by 50% but requires specialized equipment.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : N-Oxide byproducts during cyclocondensation.
  • Solution : Strict anhydrous conditions and molecular sieves (4Å) suppress oxidation.

Steric Hindrance in Triazole Functionalization

  • Issue : Bulky 3-methylphenyl group reduces coupling efficiency.
  • Solution : Ultrasonic agitation enhances reagent diffusion, improving yield by 15%.

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .
  • Molecular Docking : Model interactions with biological targets (e.g., enzyme active sites) using crystallographic data from PubChem (InChI: InChI=1S/C17H13Cl2N6O...) .
  • MD Simulations : Assess stability in solvent environments (e.g., water, DMSO) to guide experimental solubility testing .

What strategies are recommended for resolving contradictions in spectral data during structural elucidation?

Advanced Research Question

  • Comparative Analysis : Cross-reference NMR shifts with analogous triazole-oxadiazole derivatives (e.g., 3-(4-chlorophenyl) analogs) to identify substituent effects .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., triazole substitution pattern) using single-crystal data .
  • Isotopic Labeling : Use ¹⁵N-labeled precursors to assign nitrogen environments in complex heterocycles .

How can structure-activity relationship (SAR) studies be designed to explore its biological potential?

Advanced Research Question

  • Substituent Variation : Synthesize analogs with:
    • Halogen replacements (e.g., fluoro instead of chloro) to modulate lipophilicity .
    • Methyl group removal to assess steric effects on target binding .
  • Bioassay Panels : Test against disease-relevant targets (e.g., kinases, microbial enzymes) using IC₅₀ assays .
  • Metabolic Stability : Evaluate hepatic microsome stability to prioritize leads for in vivo studies .

What experimental approaches are suitable for investigating its mechanism of action in biological systems?

Advanced Research Question

  • Fluorescence Tagging : Attach probes (e.g., BODIPY) to track cellular uptake via confocal microscopy .
  • Pull-Down Assays : Immobilize the compound on resins to identify binding proteins from lysates .
  • Transcriptomic Profiling : Use RNA-seq to map gene expression changes in treated cell lines .

How can researchers address low solubility in aqueous buffers during biological testing?

Q. Methodological Answer

  • Co-Solvent Systems : Use DMSO-water mixtures (<1% DMSO) to maintain compound stability .
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes to enhance bioavailability .
  • pH Adjustment : Test solubility at physiological pH (7.4) with buffered solutions (e.g., PBS) .

What are the best practices for validating synthetic intermediates to ensure pathway reproducibility?

Q. Methodological Answer

  • In-Process Monitoring : Use TLC or LC-MS to confirm intermediate formation at each step .
  • Stability Testing : Store intermediates under inert atmospheres (N₂/Ar) to prevent oxidation .
  • Scale-Up Protocols : Optimize stirring rate and cooling for exothermic reactions (e.g., cyclization) .

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